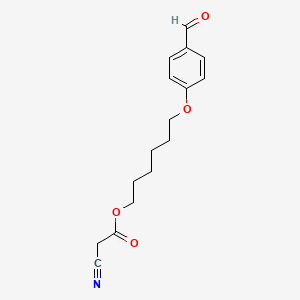
Ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate is a chemical compound that belongs to the class of azulenic derivatives. This compound features a unique structure combining an azulene moiety with a cycloheptatriene ring, making it an interesting subject for various scientific studies. Azulene is known for its deep blue color and non-benzenoid aromatic properties, which contribute to the distinct characteristics of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate typically involves the reaction of azulene derivatives with cycloheptatriene intermediates. One common method includes the Buchner ring expansion, where benzene reacts with ethyl diazoacetate to form norcaradiene ethyl ester, which then undergoes a thermally-allowed electrocyclic ring expansion to yield the desired product . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Proper handling and storage conditions are essential to maintain the stability of the compound during production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the azulene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex azulenic compounds and studying their properties.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate involves its interaction with molecular targets through its azulene and cycloheptatriene moieties. The azulene moiety can act as an electron donor, while the cycloheptatriene ring can participate in various chemical reactions. These interactions can influence biological pathways and molecular targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Azulene: A non-benzenoid aromatic hydrocarbon with a fused structure of five- and seven-membered rings.
Cycloheptatriene: A seven-membered ring compound with three double bonds.
Heptalene: Composed of two fused cycloheptatriene rings.
Sesquifulvalene: Composed of linked cyclopentadiene and cycloheptatriene rings.
Uniqueness
Ethyl 6-(azulen-2-yl)cyclohepta-1,3,5-triene-1-carboxylate is unique due to its combination of azulene and cycloheptatriene structures, which impart distinct electronic and chemical properties
Properties
CAS No. |
142232-25-5 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
ethyl 6-azulen-2-ylcyclohepta-1,3,5-triene-1-carboxylate |
InChI |
InChI=1S/C20H18O2/c1-2-22-20(21)18-11-7-6-10-17(12-18)19-13-15-8-4-3-5-9-16(15)14-19/h3-11,13-14H,2,12H2,1H3 |
InChI Key |
AABVYPYJSBSHCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C(C1)C2=CC3=CC=CC=CC3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
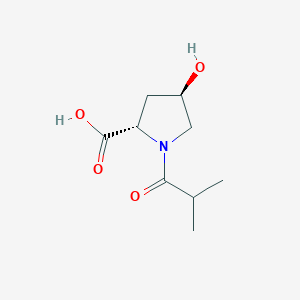
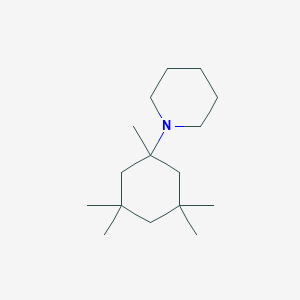
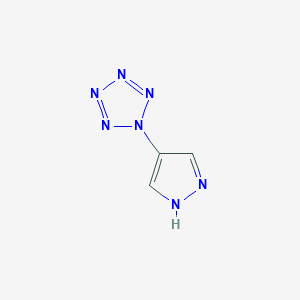
![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
![Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)](/img/structure/B12540023.png)
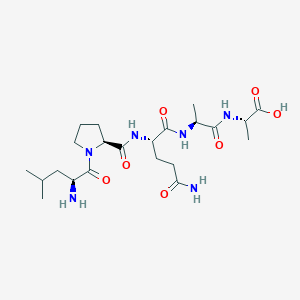


![1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12540044.png)
![3,3'-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide)](/img/structure/B12540060.png)
![Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate](/img/structure/B12540061.png)
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)
